molecular formula C10H7ClN2O2 B2411691 1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid CAS No. 893615-79-7

1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B2411691
CAS No.: 893615-79-7
M. Wt: 222.63
InChI Key: VOPRHFSAKIIXGE-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzylamine with glyoxal in the presence of ammonium acetate to form the imidazole ring. The resulting intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar in structure but contains a pyrazole ring instead of an imidazole ring.

    1-(2-Chlorophenyl)-1H-pyrazole-5-carboxylic acid: Another similar compound with a pyrazole ring.

Uniqueness

1-(2-Chlorophenyl)-1H-imidazole-5-carboxylic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, potentially increasing its ability to interact with biological membranes and targets.

Properties

IUPAC Name

3-(2-chlorophenyl)imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-3-1-2-4-8(7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPRHFSAKIIXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NC=C2C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893615-79-7
Record name 1-(2-chlorophenyl)-1H-imidazole-5-carboxylic acid
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